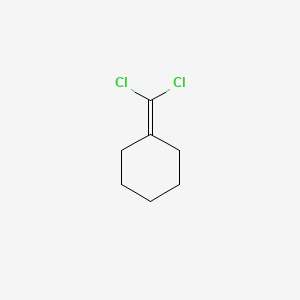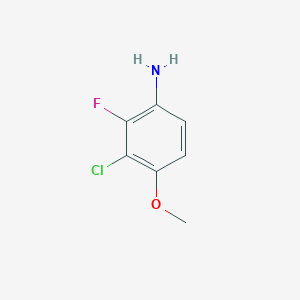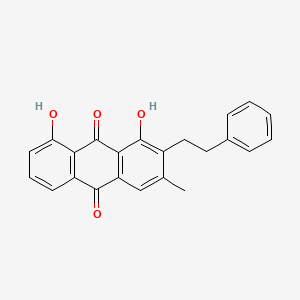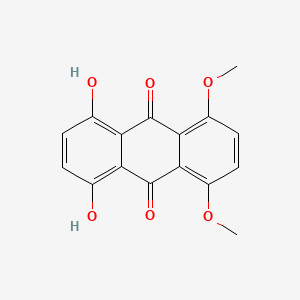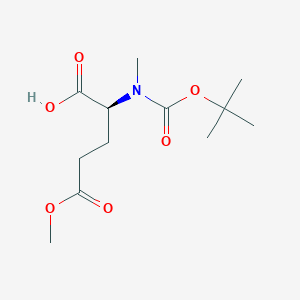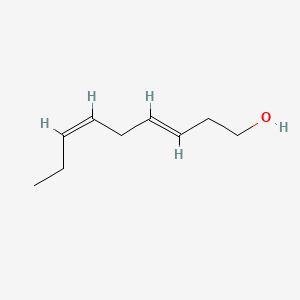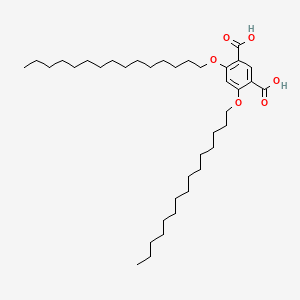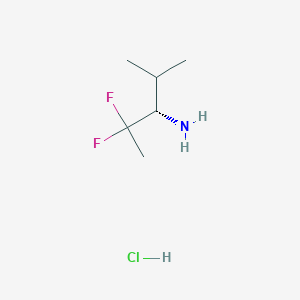![molecular formula C7H6OS2 B13143858 Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
Thieno[3,2-b]thiophen-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophen-3-ylmethanol is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its electron-rich structure, making it a valuable building block in organic electronics and optoelectronic materials . Its unique molecular architecture allows for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-3-ylmethanol typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 3-position. One common method includes the reaction of 3-bromothiophene with a suitable thiol to form a thienylthio intermediate, which is then cyclized to form the thieno[3,2-b]thiophene core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]thiophen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thieno[3,2-b]thiophenes .
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophen-3-ylmethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thieno[3,2-b]thiophen-3-ylmethanol involves its interaction with various molecular targets and pathways:
Electron Donating Properties: The compound’s electron-rich nature allows it to participate in electron transfer reactions, making it useful in electronic applications.
Molecular Targets: In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects.
Vergleich Mit ähnlichen Verbindungen
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophen-3-ylmethanol is unique due to its specific ring fusion and functionalization at the 3-position, which provides distinct electronic properties compared to its isomers . This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic electronic materials .
Eigenschaften
Molekularformel |
C7H6OS2 |
|---|---|
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
thieno[3,2-b]thiophen-6-ylmethanol |
InChI |
InChI=1S/C7H6OS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4,8H,3H2 |
InChI-Schlüssel |
QXJIBEMIIKKZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



